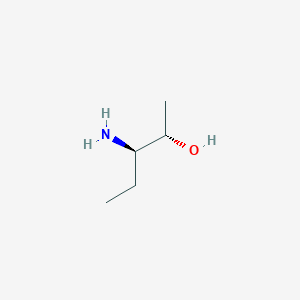

(2S,3R)-3-aminopentan-2-ol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Stereoselective Transformations

Chiral amino alcohols are a critical class of organic compounds that feature prominently in the realms of asymmetric synthesis and stereoselective transformations. Their importance stems from the presence of at least two functional groups—an amino group and a hydroxyl group—attached to a chiral carbon framework. This arrangement allows them to serve as versatile intermediates and catalysts in the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov

In asymmetric synthesis, chiral amino alcohols are frequently employed as chiral auxiliaries, temporarily incorporated into a substrate to direct a chemical transformation towards a specific stereochemical outcome. They are also fundamental components in the design of chiral ligands for metal-catalyzed reactions and as organocatalysts themselves. rsc.org The ability of these molecules to form stereochemically well-defined transition states is key to achieving high levels of enantioselectivity. The development of efficient synthetic routes to chiral amino alcohols, including both traditional chemical methods and modern biocatalytic approaches, continues to be an active area of research. nih.govfrontiersin.orgacs.org

Stereochemical Complexity and Isomeric Forms of 3-Aminopentan-2-ol (B1330143)

The structure of 3-aminopentan-2-ol contains two stereogenic centers, at the carbon atoms in positions 2 and 3. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. The specific spatial arrangement of the amino and hydroxyl groups defines the unique properties and applications of each isomer.

Diastereomeric and Enantiomeric Relationships

The four stereoisomers of 3-aminopentan-2-ol are (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The relationship between these isomers can be described as follows:

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, (2S,3R)-3-aminopentan-2-ol and (2R,3S)-3-aminopentan-2-ol are enantiomers. Similarly, (2S,3S)-3-aminopentan-2-ol and (2R,3R)-3-aminopentan-2-ol form another enantiomeric pair.

Diastereomers are stereoisomers that are not mirror images of each other. For example, this compound is a diastereomer of both (2S,3S)-3-aminopentan-2-ol and (2R,3R)-3-aminopentan-2-ol.

The distinct three-dimensional arrangement of atoms in these isomers leads to differences in their physical and chemical properties, including their interactions with other chiral molecules.

| Isomer | CAS Number | Relationship to this compound |

|---|---|---|

| This compound | 482615-46-3 | Reference Compound |

| (2R,3S)-3-aminopentan-2-ol | 482615-48-5 | Enantiomer |

| (2R,3R)-3-aminopentan-2-ol | 599207-27-9 | Diastereomer |

| (2S,3S)-3-aminopentan-2-ol | Not Available | Diastereomer |

Nomenclature and Stereochemical Descriptors in the (2S,3R) Configuration

The systematic name for the compound of focus is this compound. nih.gov The prefixes "2S" and "3R" are stereochemical descriptors that define the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog (CIP) priority rules.

At carbon-2, the substituents are ranked in order of decreasing atomic number: -OH, -CH(NH2)CH2CH3, -CH3, and -H. The configuration is assigned as 'S'.

At carbon-3, the substituents are ranked as: -NH2, -CH(OH)CH3, -CH2CH3, and -H. The configuration is assigned as 'R'.

The IUPAC name and other identifiers for this compound are summarized in the table below.

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 482615-46-3 |

| PubChem CID | 10866272 |

| InChIKey | BKFGLDUWYUYHRF-CRCLSJGQSA-N |

Evolution of Research Trends Involving this compound Scaffolds

The research trajectory of this compound and related chiral amino alcohols has evolved significantly over time. Initially, the focus was on their isolation from natural sources or their synthesis through classical chemical methods. These methods often involved multi-step procedures and the use of stoichiometric amounts of chiral reagents. A common synthetic approach involves the reduction of the corresponding amino ketone.

More recently, there has been a notable shift towards the development of more efficient and sustainable synthetic strategies. This includes the use of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically pure product. In this context, derivatives of this compound have been explored as chiral ligands in metal-catalyzed reactions.

A significant recent trend is the application of biocatalysis for the synthesis of chiral amino alcohols. nih.gov Researchers are increasingly utilizing enzymes, such as engineered amine dehydrogenases (AmDHs), to perform highly selective asymmetric reductive aminations of keto precursors. frontiersin.orgacs.org This approach offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint compared to traditional chemical methods. The ongoing research in this area aims to expand the substrate scope and improve the catalytic efficiency of these biocatalytic systems, further solidifying the role of compounds like this compound as valuable building blocks in modern chemical synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-aminopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGLDUWYUYHRF-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s,3r 3 Aminopentan 2 Ol and Its Stereoisomers

Diastereoselective and Enantioselective Synthesis Routes

The synthesis of specific stereoisomers of 3-aminopentan-2-ol (B1330143) requires precise control over the formation of two adjacent chiral centers. Modern synthetic chemistry offers several powerful strategies to achieve this, broadly categorized as chiral auxiliary-mediated approaches, asymmetric catalytic strategies, biocatalysis, and multi-component reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. diva-portal.orgwikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product. This method is known for its reliability and often high diastereoselectivities. diva-portal.org

One of the most well-known examples of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.org In a typical sequence for synthesizing a vicinal amino alcohol, an N-acetyloxazolidinone can be subjected to an asymmetric aldol (B89426) reaction. For the synthesis of a compound like 3-aminopentan-2-ol, a related strategy would involve the stereoselective alkylation of a chiral enolate derived from an oxazolidinone-based amide. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to a highly diastereoselective reaction with an incoming electrophile. Subsequent hydrolysis and reduction steps would then yield the desired amino alcohol.

Another widely used chiral auxiliary is camphorsultam. wikipedia.org This auxiliary has been successfully employed in the synthesis of complex molecules containing the vicinal amino alcohol moiety. wikipedia.org Its rigid bicyclic structure provides excellent stereocontrol in various reactions, including Michael additions and alkylations.

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, guided by the stereochemistry of the pseudoephedrine backbone. The auxiliary can then be cleaved to reveal the chiral product.

A general representation of this approach is the diastereoselective formation of a new stereocenter under the influence of a covalently bonded chiral auxiliary that is not part of the final molecule. diva-portal.org This strategy often requires stoichiometric amounts of the chiral auxiliary and may involve multiple synthetic steps for attachment and removal. nih.gov

Asymmetric Catalytic Strategies (e.g., Metal-Catalyzed, Organocatalytic)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly atom-economical and is a cornerstone of modern green chemistry. Both metal-based and organic molecule-based (organocatalytic) strategies have been extensively developed for the synthesis of chiral amino alcohols.

The success of metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand that coordinates to the metal center. rsc.orgresearchgate.net The ligand creates a chiral environment around the metal, influencing the stereochemical outcome of the reaction. For the synthesis of vicinal amino alcohols, ligands are often designed to effectively control the enantioselective addition of nucleophiles to imines or the reduction of α-amino ketones.

A variety of chiral ligands have been developed for these purposes, including those based on privileged scaffolds like BINAP, BINOL, and various phosphoramidites. acs.orguwo.ca For instance, chiral phosphoramidite (B1245037) ligands have been used in the copper-catalyzed enantioselective addition of diethylzinc (B1219324) to N-acylimines, yielding chiral N-acylamines with high enantioselectivity. acs.org Similarly, ferrocenyl amino alcohol ligands have been shown to be effective in the asymmetric addition of organozinc reagents to aldehydes. researchgate.net The design often involves creating a well-defined chiral pocket that forces the substrate to adopt a specific orientation, leading to a highly selective reaction.

A highly effective and straightforward method for the synthesis of chiral vicinal amino alcohols is the enantioselective reduction of the corresponding α-amino ketones. nih.govacs.orgthieme-connect.com This transformation can be achieved using various catalytic systems.

Metal-Catalyzed Reductions: Chiral metal-hydride complexes are powerful reagents for asymmetric ketone reductions. For example, complexes of ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands have been used to hydrogenate α-amino ketones with high enantioselectivity. acs.orgru.nl The Noyori-type catalysts, which feature a ruthenium center and a chiral diamine ligand, are particularly effective. Another approach involves the use of chiral N,N'-dioxide-metal complexes to catalyze the reduction of α-amino ketones with potassium borohydride. nih.gov This system is notable for its operational simplicity and tolerance to water. nih.gov

Organocatalytic Reductions: Oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS catalysts), are highly effective for the asymmetric reduction of prochiral ketones using borane. mdpi.com These catalysts are generated in situ from chiral amino alcohols, such as those derived from proline. mdpi.com The enantioselectivity of the reduction is often high and predictable.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh-MCCPM | Chloroethyl-substituted α-amino ketone | Precursor for Levamisole | High ee | acs.org |

| Chiral N,N'-dioxide-Ni(OTf)₂ | α-Amino ketone | β-Amino alcohol | Up to 97% ee | thieme-connect.com |

| (S)-α,α-diphenyl-2-pyrrolidinemethnol-derived oxazaborolidine | Prochiral ketone | Chiral secondary alcohol | High ee | mdpi.com |

Biocatalytic Synthesis and Enzymatic Resolution Techniques

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. mdpi.comresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral amino alcohols, two main biocatalytic approaches are employed: asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis: In asymmetric biocatalytic synthesis, a prochiral substrate is converted directly into a chiral product. For example, transaminases (also known as aminotransferases) can be used to convert a hydroxy ketone precursor into a chiral amino alcohol with high enantiomeric excess. researchgate.net Specifically, an ω-transaminase from Chromobacterium violaceum has been used to synthesize (2S,3S)-2-aminopentane-1,3-diol from a corresponding hydroxy ketone. researchgate.net Reductases are another class of enzymes that can asymmetrically reduce a keto group to a hydroxyl group, and have been used to produce chiral alcohol intermediates for pharmaceuticals. mdpi.com

Enzymatic Resolution: Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. acs.orgmdpi.comacs.orgnih.govnih.gov Lipases are a class of enzymes frequently used for this purpose. acs.orgmdpi.comacs.orgnih.govnih.gov They can selectively acylate or hydrolyze one enantiomer of a racemic amino alcohol or its ester derivative. For instance, lipases from Pseudomonas cepacia have demonstrated high selectivity in the resolution of chiral amines and alcohols. mdpi.com The choice of lipase, solvent, and acylating agent are crucial for achieving high enantiomeric excess and conversion. nih.gov

| Enzyme | Reaction Type | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (Chromobacterium violaceum) | Asymmetric Synthesis | (3S)-1,3-dihydroxypentan-2-one | (2S,3S)-2-aminopentane-1,3-diol | Successful synthesis using an inexpensive amine donor. | researchgate.net |

| Lipase (Pseudomonas cepacia) | Kinetic Resolution | Racemic amine | Enantiopure amine | Achieved 99% ee. | mdpi.com |

| Lipase (various) | Kinetic Resolution | Racemic amino acid esters | L-amino acid | Selective hydrolysis of L-amino acid esters. | nih.gov |

Precursor Selection and Stereocontrol Mechanisms

The successful asymmetric synthesis of (2S,3R)-3-aminopentan-2-ol hinges on the logical selection of precursors and the application of reactions that can reliably establish the two adjacent stereocenters at C2 and C3. Modern synthetic approaches have moved beyond classical resolutions to direct, catalyst-controlled transformations.

Carbonyl compounds and their nitrogen analogs, imines, are fundamental building blocks in organic synthesis due to their electrophilicity. Their strategic functionalization provides a powerful and versatile entry point to complex molecules like vicinal amino alcohols. nih.govrsc.org The synthesis of α-amino carbonyls, which are direct precursors to compounds like this compound, can be achieved through various methods that exploit the reactivity of these functional groups. nih.gov

One common strategy involves the stereoselective addition of a nucleophile to an α-amino aldehyde. For instance, the addition of a methyl organometallic reagent to a suitably protected (R)-2-aminobutanal derivative can establish the (2S,3R) stereochemistry, followed by reduction of the newly formed carbonyl. Alternatively, the reductive amination of an α-hydroxy ketone, such as 2-hydroxypentan-3-one, using a chiral amine or a chiral catalyst, can generate the desired amino alcohol.

Recent advances have focused on catalytic, enantioselective methods. For example, copper-catalyzed reductive couplings of allenes with aldehydes and ketones have been developed for the highly enantioselective and diastereoselective synthesis of anti-amino alcohols. researchgate.net Similarly, photoredox-mediated processes have enabled the asymmetric synthesis of unnatural α-amino acids, which can be further converted to the target amino alcohols. rsc.org These methods often rely on the in-situ generation of reactive imine intermediates, which are then intercepted by a nucleophile in a stereocontrolled fashion. nih.gov

Table 1: Selected Precursor Strategies for Vicinal Amino Alcohols

| Precursor Type | Reaction Type | Stereocontrol Method | Potential Outcome |

| α-Amino Aldehyde | Grignard/Organolithium Addition | Substrate control (chiral precursor) | Diastereoselective addition |

| α-Hydroxy Ketone | Reductive Amination | Chiral auxiliary or catalyst | Enantioselective amination |

| Alkene | Asymmetric Aminohydroxylation | Chiral ligand (e.g., DHQ/DHQD) | Enantio- and regioselective |

| Imine Derivative | Nucleophilic Addition | Chiral catalyst/auxiliary | Enantioselective C-C bond formation |

Among the most powerful methods for the direct synthesis of vicinal amino alcohols from simple precursors is the Sharpless Asymmetric Aminohydroxylation (AA). wikipedia.orgorganic-chemistry.org This reaction converts an alkene directly into a 1,2-amino alcohol with high levels of regio- and enantioselectivity. nih.govnih.gov The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a stoichiometric nitrogen source like chloramine-T. organic-chemistry.org

The mechanism involves the formation of a chiral osmium-imido complex, which then undergoes a [3+2] or [2+2] cycloaddition with the alkene substrate. organic-chemistry.org The facial selectivity of this addition is dictated by the chiral ligand, leading to the formation of a specific enantiomer. For the synthesis of this compound, (E)-pent-2-ene would be a suitable starting material. The choice of ligand ((DHQ)₂-PHAL vs. (DHQD)₂-PHAL) determines which enantiomeric face of the alkene is attacked, thereby controlling the absolute stereochemistry of the newly formed stereocenters. The syn-selective nature of the addition ensures a defined relative stereochemistry. organic-chemistry.org

The regioselectivity of the aminohydroxylation—whether the nitrogen atom adds to C2 or C3 of the pentene—can be influenced by the choice of the nitrogen source (e.g., carbamate (B1207046) vs. sulfonamide) and the specific ligand used, although for many substrates, this remains a challenge. organic-chemistry.org

Table 2: Influence of Ligand on Sharpless Asymmetric Aminohydroxylation

| Alkene Substrate | Ligand Class | Expected Product Stereochemistry |

| (E)-Alkene | (DHQD)₂-Ligand | (R,R)-Amino Alcohol |

| (E)-Alkene | (DHQ)₂-Ligand | (S,S)-Amino Alcohol |

| (Z)-Alkene | (DHQD)₂-Ligand | (R,S)-Amino Alcohol |

| (Z)-Alkene | (DHQ)₂-Ligand | (S,R)-Amino Alcohol |

Note: The precise outcome depends on the specific substrate and reaction conditions. This table represents general selectivity trends.

In any multi-step synthesis, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.comspringernature.com For the synthesis of this compound, both the amino and hydroxyl groups often require protection. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. numberanalytics.com

Common protecting groups for the amine functionality include the tert-butoxycarbonyl (Boc) group, which is stable to a wide range of conditions but readily removed with acid (e.g., trifluoroacetic acid), and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation. numberanalytics.com For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) are widely used due to their ease of installation and removal with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

An important concept is "orthogonal protection," where multiple protecting groups are used that can be removed under distinct conditions. iris-biotech.de For example, one could protect the amine as a Boc group and the alcohol as a TBS ether. The TBS group could be removed with fluoride without affecting the Boc group, allowing for selective functionalization of the alcohol. Conversely, the Boc group could be cleaved with acid while the TBS group remains intact. This strategy provides the flexibility required for the stepwise construction of more complex molecules derived from the aminopentanol core. jocpr.com

Table 3: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | Fluoride Source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | Acetyl | Ac | Mild Base (e.g., K₂CO₃, MeOH) |

Process Optimization for Scalable Synthesis

Methodologies like the Sharpless Asymmetric Aminohydroxylation are attractive for large-scale synthesis because they are catalytic and can start from simple, inexpensive alkenes. organic-chemistry.org However, the use of osmium tetroxide, a toxic and expensive reagent, necessitates highly efficient catalytic systems and robust procedures for its recovery and reuse to be industrially feasible.

Process optimization often involves a Design-Build-Test-Learn (DBTL) framework, where various parameters are systematically adjusted and their impact on yield, purity, and cost is analyzed. nih.gov This can involve:

Reaction Concentration: Running reactions at higher concentrations reduces solvent waste and can increase throughput, but may also lead to side reactions or issues with heat transfer.

Catalyst Loading: Minimizing the amount of expensive chiral catalyst or metal reagent without significantly compromising reaction time or enantioselectivity is a primary goal.

Temperature and Pressure: Adjusting these parameters can improve reaction rates and selectivity. For instance, pressure swing adsorption (PSA) processes can be optimized for product purification, reducing energy costs. mdpi.com

Downstream Processing: Developing efficient and scalable purification methods, such as crystallization-induced asymmetric transformation or chromatography, is crucial for obtaining the final product with high purity.

Process simulation software like Aspen Plus can be used to model the entire production process, from reaction to purification, allowing for in-silico optimization to identify potential bottlenecks and improve energy efficiency and economic feasibility before committing to a pilot plant. dlr.de The ultimate goal is to develop a robust, high-yielding, and cost-effective process that minimizes environmental impact. nih.gov

Chemical Reactivity and Derivatization of 2s,3r 3 Aminopentan 2 Ol

Regioselective and Stereoselective Transformations

The presence of two distinct functional groups in close proximity allows for selective reactions at either the nitrogen or the oxygen atom, often influenced by the choice of protecting groups and reaction conditions.

Oxidation Reactions and Product Profile

The secondary alcohol functionality of (2S,3R)-3-aminopentan-2-ol can be selectively oxidized to the corresponding ketone. To prevent unwanted reactions at the nucleophilic amino group, it is typically protected prior to oxidation. For instance, N-protection with a trityl group affords (2S,3R)-3-(trityl-amino)-pentan-2-ol.

Subsequent oxidation of this N-protected amino alcohol can be achieved using various methods. The Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), is a mild and efficient method for converting secondary alcohols to ketones. google.com This reaction proceeds with high chemoselectivity, leaving the protected amine and other parts of the molecule intact. The expected product from the oxidation of N-protected this compound is the corresponding N-protected (3R)-3-aminopentan-2-one. After oxidation, the protecting group can be removed, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the chiral amino ketone. google.com

Table 1: Oxidation of N-Protected Aminopentan-2-ol Analogues This table is based on analogous reactions reported for similar substrates.

| Starting Material Analogue | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| N-Trityl-(2S)-2-amino-butan-1-ol | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | N-Trityl-(2S)-2-aminobutanal | google.com |

| N-Trityl-3-amino-pentan-2-ol diastereomers | Swern Oxidation | N-Trityl-3-aminopentan-2-one | google.com |

Reduction Pathways and Stereochemical Outcomes

While this compound is often synthesized via the reduction of a corresponding amino ketone, its own functional groups can also be subject to reduction. The hydroxyl group can be removed through a deoxygenation process. This transformation typically requires converting the hydroxyl into a better leaving group, such as a tosylate or mesylate, followed by reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, radical-based deoxygenation methods, such as the Barton-McCombie reaction, could be employed. This would involve forming a thiocarbonyl derivative (e.g., a xanthate) of the alcohol, which is then treated with a radical initiator and a hydrogen atom donor. Such a reduction would yield (S)-3-aminopentane, preserving the stereochemistry at the C3 position while removing the C2 stereocenter. The stereochemical outcome is dependent on the mechanism of the specific reduction pathway chosen.

Nucleophilic Substitutions at the Hydroxyl and Amino Functionalities

Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions, although their reactivity differs significantly.

Amino Functionality: The primary amine is a potent nucleophile and readily reacts with electrophiles. A key application of its enantiomer, (2R,3S)-3-aminopentan-2-ol, is in the synthesis of 2,6,9-substituted purine (B94841) derivatives, which are investigated as cyclin-dependent kinase (CDK) inhibitors. google.com In these syntheses, the amino group acts as a nucleophile, displacing a halogen (typically chlorine) from the purine ring in a nucleophilic aromatic substitution reaction. The reaction is often carried out at elevated temperatures in a high-boiling polar solvent. google.com

Hydroxyl Functionality: The hydroxyl group is a poor leaving group and must be activated before it can be displaced. Activation is commonly achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to a chloride. The resulting (2S,3R)-3-amino-2-chloropentane would be susceptible to substitution by various nucleophiles, with the reaction likely proceeding via an Sₙ2 mechanism, resulting in an inversion of configuration at the C2 center.

Synthesis of Complex Derivatives and Conjugates

The dual functionality of this compound makes it an excellent starting point for the synthesis of more complex molecules, including amides, esters, ethers, and heterocyclic systems.

Formation of Amide, Ester, and Ether Derivatives

Amide Derivatives: The primary amino group can be readily acylated to form amides. This is typically achieved by reaction with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC). This reaction is fundamental in peptide synthesis and for introducing various functional moieties to the molecule.

Ester Derivatives: The secondary hydroxyl group can undergo esterification when treated with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with a more reactive acylating agent like an acyl chloride or anhydride in the presence of a base. Protecting the amino group is often necessary to prevent competitive N-acylation.

Ether Derivatives: Ether formation requires the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). The choice of base must be compatible with the free amino group, or the amine must be protected.

Cyclization Reactions and Heterocycle Formation

The 1,2- or vicinal arrangement of the amino and hydroxyl groups in this compound is ideal for the synthesis of five-membered heterocycles. A prominent example is the formation of oxazolines.

Reaction with aldehydes or ketones under dehydrating conditions leads to the formation of an intermediate imine or enamine, which then undergoes intramolecular cyclization to yield an oxazolidine. This can be subsequently oxidized to an oxazoline (B21484). A more direct route involves the reaction of the amino alcohol with a carboxylic acid or a derivative like a nitrile or acyl chloride. wikipedia.org For instance, a diastereomer, (2S,3S)-3-aminopentan-2-ol, has been shown to react with lactones to form oxazoline intermediates in the synthesis of piperidinone derivatives. google.com This reaction demonstrates the capability of the aminopentanol scaffold to readily form such heterocyclic systems. The specific stereochemistry of this compound would be transferred to the newly formed chiral centers on the oxazoline ring.

Table 2: Heterocycle Formation from Aminopentan-2-ol Analogues This table is based on analogous reactions reported for similar substrates.

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| (2S,3S)-3-Aminopentan-2-ol + Lactone | N/A (Implied cyclization) | Oxazoline | google.com |

| 1,2-Amino alcohol + Carboxylic Acid | SOCl₂ or other dehydrating agents | 2-Substituted Oxazoline | wikipedia.org |

| 1,2-Amino alcohol + Aldehyde | Dehydrating conditions | Oxazolidine/Oxazoline | organic-chemistry.org |

Incorporation into Polymeric Structures and Dendrimers

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable monomer for the synthesis of various polymeric and dendritic structures. The chirality inherent in this molecule can be transferred to the resulting macromolecules, leading to materials with unique chiroptical properties and potential applications in chiral recognition and catalysis. expresspolymlett.comresearchgate.net

Polymerization Reactions:

This compound can participate in step-growth polymerization to form a range of chiral polymers. The amino and hydroxyl groups can react with appropriate comonomers to yield polyamides, polyurethanes, and polyesters, among others.

Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form chiral polyamides. The hydroxyl group can either remain as a pendant group, imparting hydrophilicity and a site for further modification, or it can be involved in subsequent cross-linking reactions. The resulting polyamides, containing chiral centers in the backbone, can adopt specific secondary structures. expresspolymlett.commdpi.com

Polyurethanes: The reaction of the hydroxyl group with diisocyanates, and the amino group's reaction with the same, would lead to the formation of chiral polyurethanes. The reactivity of the amino and hydroxyl groups can be selectively controlled through the use of protecting groups or by carefully choosing reaction conditions. These polymers are of interest for their potential as chiral elastomers and coatings.

Polyesters: While the direct esterification of the hydroxyl group is possible, it is more common to first convert the hydroxyl group to a more reactive species or to use the amino group as the primary point of polymerization. The resulting polyesters would carry the chiral pentan-2-ol moiety as a repeating unit.

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Comonomer Example | Linkage Formed | Potential Polymer Properties |

| Polyamide | Adipoyl chloride | Amide | Chiral, potentially hydrophilic |

| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI) | Urethane | Chiral, elastomeric |

| Polyester | Terephthalic acid | Ester | Chiral, potentially biodegradable |

Dendrimer Synthesis:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. This compound can be used as a chiral building block in the synthesis of dendrimers, either as the core, a branching unit, or a surface group. academie-sciences.frnih.gov

Surface Modification: The most straightforward approach involves attaching this compound to the periphery of a pre-existing dendrimer. For instance, dendrimers with surface reactive groups like carboxylic acids or isocyanates can be functionalized with the amino or hydroxyl group of the amino alcohol. This creates a chiral surface that can be utilized for enantioselective recognition or catalysis. academie-sciences.fracs.org

Table 2: Hypothetical Dendrimer Synthesis using this compound

| Dendrimer Component | Synthetic Strategy | Resulting Dendrimer Feature |

| Surface Group | Reaction of an isocyanate-terminated dendrimer with the hydroxyl group of this compound. | Chiral periphery for enantioselective molecular recognition. nih.gov |

| Branching Unit | Conversion of the amino alcohol to a diamide-alcohol and subsequent reaction with a trifunctional core. | Chiral branching points influencing the dendrimer's conformation. |

| Core | Not a typical application due to its simple structure. |

While specific examples of polymers and dendrimers derived exclusively from this compound are not extensively documented in publicly available literature, the principles of polymer and dendrimer chemistry strongly support its potential as a valuable chiral monomer. expresspolymlett.comresearchgate.net

Design and Synthesis of Isotopically Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative analysis. symeres.com The synthesis of isotopically labeled derivatives of this compound, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would enable detailed mechanistic investigations of reactions in which it participates. symeres.comrsc.org

General Strategies for Isotopic Labeling:

The strategy for introducing an isotopic label depends on the desired position of the label and the availability of labeled starting materials.

Deuterium (²H) Labeling: Deuterium can be introduced at various positions in the molecule.

Labeling at the Hydroxyl and Amino Groups (O-D, N-D): This is the simplest labeling, achieved by exchanging the labile protons with a deuterium source like D₂O or deuterated methanol (B129727) (CH₃OD). This is useful for studying proton transfer steps in reaction mechanisms.

Labeling at the α-Carbon to the Hydroxyl Group (C2-D): This can be achieved by the reduction of the corresponding ketone, 3-aminopentan-2-one, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.orgrsc.orgnih.gov

Labeling at the α-Carbon to the Amino Group (C3-D): This is more challenging and may require the synthesis of a precursor with the deuterium already in place. One potential route could involve the stereoselective deuteration of an appropriate intermediate. acs.org

Labeling at the Ethyl or Methyl Groups: This would typically require starting the synthesis from appropriately labeled precursors, such as deuterated ethyl iodide or methyl iodide.

Carbon-13 (¹³C) Labeling: ¹³C labeling is valuable for tracking the carbon skeleton in a reaction. This is almost exclusively achieved by using a ¹³C-labeled starting material in the synthesis. For example, to label the C1 position, one would need to start with [1-¹³C]-ethanol or a related synthon.

Nitrogen-15 (¹⁵N) Labeling: ¹⁵N labeling of the amino group is crucial for studying reactions involving this functionality. A common method is to use a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₃ or a ¹⁵N-labeled amine, in the synthetic route. nih.govalfa-chemistry.comnih.gov For instance, in a reductive amination synthesis of this compound, ¹⁵N-ammonia could be used.

Table 3: Potential Synthetic Routes for Isotopically Labeled this compound

| Isotope | Labeled Position | Potential Synthetic Precursor | Reagent/Method |

| ²H (D) | C2-H | (3S)-3-Aminopentan-2-one | Sodium borodeuteride (NaBD₄) |

| ²H (D) | O-H, N-H₂ | This compound | Deuterium oxide (D₂O) |

| ¹³C | C1 | [1-¹³C]-ethanal | Grignard reaction followed by further steps |

| ¹⁵N | N | (3S)-3-Hydroxypentan-2-one | ¹⁵N-Ammonia (¹⁵NH₃) in a reductive amination |

Applications in Mechanistic Studies:

Isotopically labeled this compound derivatives would be highly valuable in several areas of research:

Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of the labeled and unlabeled compound, one can determine if a particular C-H (or N-H, O-H) bond is broken in the rate-determining step of a reaction. acs.orgnih.gov

NMR Spectroscopy: ¹³C and ¹⁵N labeling allows for more sensitive and informative NMR studies to probe the electronic environment of the labeled atom and to follow the course of a reaction. nih.gov

Mass Spectrometry: Labeled compounds can be used as internal standards for quantitative mass spectrometry or to trace the fate of the molecule in complex mixtures or biological systems. researchgate.net

While specific mechanistic studies employing isotopically labeled this compound are not prominent in the literature, the established principles of isotopic labeling provide a clear framework for their design, synthesis, and application in future research. acs.orgsnnu.edu.cnbeilstein-journals.orgiaea.org

Lack of Sufficient Research Data on this compound in Asymmetric Catalysis and Chiral Induction

Despite a comprehensive search of available scientific literature, detailed research findings and specific data regarding the applications of the chemical compound this compound in the field of asymmetric catalysis and chiral induction are not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought to explore the role of this compound in several key areas of stereoselective synthesis:

As a Chiral Ligand in Metal-Mediated Catalysis: No specific studies were identified that detail the use of this compound as a chiral ligand in enantioselective hydrogenation reactions or asymmetric C-C and C-X bond-forming reactions. Information regarding catalyst tuning and the structure-activity relationships of ligands derived from this specific aminopentanol is also absent from the reviewed literature.

As a Chiral Auxiliary: The search did not yield any research papers or reviews describing the utilization of this compound as a chiral auxiliary for directing diastereoselective reactions.

In Organocatalysis: There is no available information on the development of organocatalysts or chiral Lewis bases derived from this compound.

In the Synthesis of Chiral Intermediates: No specific examples or dedicated studies were found that document the application of this compound in the synthesis of chiral intermediates for active pharmaceutical ingredients or agrochemicals.

While the principles of asymmetric catalysis and the use of chiral ligands and auxiliaries are well-established fields of chemical research, the specific compound this compound does not appear to be a widely studied or reported agent in these contexts. The creation of data tables and a detailed analysis of research findings as requested is therefore not feasible based on the current body of scientific knowledge.

Spectroscopic Characterization and Computational Chemistry of 2s,3r 3 Aminopentan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For diastereomers like the four stereoisomers of 3-aminopentan-2-ol (B1330143), NMR provides critical data for assigning the relative stereochemistry. A general trend observed for vicinal amino alcohols is that the methine protons attached to the oxygen (CH-O) and nitrogen (CH-N) in anti-diastereomers, such as the (2S,3R) and (2R,3S) isomers, exhibit more downfield chemical shifts compared to their corresponding syn-diastereomers ((2S,3S) and (2R,3R)). diva-portal.org This empirical rule arises from differences in the preferred conformations and the resulting anisotropic effects experienced by these protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S,3R)-3-Aminopentan-2-ol (Note: These are estimated values based on standard increments and data from similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₃) | ~1.1 | ~15 |

| C2 (-CH(OH)) | ~3.6 | ~70 |

| C3 (-CH(NH₂)) | ~2.8 | ~60 |

| C4 (-CH₂-) | ~1.5 | ~25 |

| C5 (-CH₃) | ~0.9 | ~10 |

| OH | Variable | - |

| NH₂ | Variable | - |

| H2 | ~3.6 | - |

| H3 | ~2.8 | - |

Data is illustrative and based on general principles of NMR spectroscopy.

2D NMR Techniques for Connectivity and Configuration Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for probing spatial relationships to confirm stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations expected for this compound would include a cross-peak between the H2 and H3 methine protons, confirming their vicinal relationship. Additionally, H2 would show a correlation to the C1 methyl protons, H3 to the C4 methylene (B1212753) protons, and the C4 protons to the C5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already established proton assignments from the COSY spectrum. For instance, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~70 ppm, assigning them to H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of the carbon skeleton. For example, the protons of the C1 methyl group should show a correlation to the C2 carbon, and the H2 proton should show correlations to C1, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For acyclic molecules like this compound, conformational flexibility can complicate the interpretation. However, in a preferred conformation, the relative intensity of NOE cross-peaks between H2, H3, and adjacent alkyl protons can provide evidence to support the anti stereochemical assignment, often in conjunction with computational modeling of low-energy conformers. diva-portal.org

Chiral NMR Solvating Agents and Derivatizing Agents

To determine enantiomeric purity or to aid in the assignment of absolute configuration by NMR, chiral auxiliary agents are employed. These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes (with chiral solvating agents) or new diastereomeric compounds (with chiral derivatizing agents), which exhibit distinct NMR signals.

Chiral Derivatizing Agents (CDAs): Reagents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, are commonly used. rsc.org this compound can be derivatized with (R)-MTPA and (S)-MTPA, likely at both the amino and hydroxyl groups, to form diastereomeric esters and amides. The analysis of the chemical shift differences (Δδ) of the protons near the chiral centers in the resulting diastereomers allows for the determination of the absolute configuration.

Chiral Solvating Agents (CSAs): These agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or various cyclodextrin (B1172386) derivatives, form weak, transient diastereomeric complexes with the analyte. This results in the splitting of signals for the enantiomers in the NMR spectrum, allowing for the direct quantification of enantiomeric excess (ee). This method is non-destructive but may produce smaller chemical shift differences compared to derivatization.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound (C₅H₁₃NO) with high accuracy (typically <5 ppm error). The calculated exact mass for the protonated molecule [M+H]⁺ is 104.1075, a value that HRMS can confirm.

While mass spectrometry cannot distinguish between stereoisomers directly, the fragmentation pattern in tandem MS (MS/MS) experiments provides confirmation of the compound's constitution. The fragmentation of vicinal amino alcohols is typically characterized by cleavage of the C-C bond between the two functionalized carbons.

Table 2: Expected HRMS Fragmentation of [ this compound + H ]⁺

| m/z (Predicted) | Possible Fragment Formula | Fragment Identity/Origin |

| 86.0970 | C₅H₁₂N⁺ | Loss of H₂O from the protonated molecule |

| 72.0813 | C₄H₁₀N⁺ | Cleavage of the C2-C3 bond, loss of ethanal (CH₃CHO) |

| 58.0657 | C₃H₈N⁺ | Cleavage of the C3-C4 bond, loss of propanal (CH₃CH₂CHO) |

| 44.0497 | C₂H₆N⁺ | Cleavage of the C2-C3 bond, loss of propan-2-ol |

Data is illustrative, based on known fragmentation pathways for amino alcohols.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining absolute configuration.

Electronic Circular Dichroism (ECD): this compound lacks a strong chromophore, so its intrinsic ECD signal in the accessible UV region is expected to be very weak. A common strategy to overcome this is to introduce a chromophore by derivatization. A powerful method is the exciton-coupled circular dichroism (ECCD) approach. acs.orgacs.org The amino and hydroxyl groups can be derivatized with chromophoric reagents. The two chromophores are then held in a chiral orientation, and their electronic transitions couple, giving rise to a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this "exciton couplet" can be directly related to the absolute stereochemistry of the chiral centers.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. researchgate.net A plain ORD curve (without distinct peaks) is expected for a molecule like this compound that lacks chromophores absorbing in the measurement region. However, like ECD, derivatization can induce more complex Cotton effect-containing curves that can be used for configurational analysis.

Computational Chemistry and Molecular Modeling

Theoretical calculations are a powerful complement to experimental data, providing insights into molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of organic molecules. duke.edu For this compound, DFT calculations can be employed to:

Determine Conformational Preferences: The molecule can adopt various conformations due to rotation around the C2-C3 bond. DFT calculations can identify the lowest energy conformers, including those stabilized by intramolecular hydrogen bonding between the amino and hydroxyl groups. Understanding the conformational population is crucial for interpreting NMR and ECD data.

Predict Spectroscopic Data: By performing calculations on the ensemble of low-energy conformers, it is possible to predict NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can provide strong support for the structural and stereochemical assignment. duke.edu Similarly, time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectrum, which, when matched with the experimental spectrum of a derivative, can be used to assign the absolute configuration with high confidence. nih.gov

Analyze Electronic Properties: DFT calculations yield information on the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's reactivity, identifying the likely sites for nucleophilic or electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3 bond and the orientations of the amino and hydroxyl groups. Intramolecular hydrogen bonding between the amino (NH2) and hydroxyl (OH) groups is expected to play a significant role in stabilizing certain conformers.

Conformational Analysis:

A systematic conformational search using computational methods like Density Functional Theory (DFT) would likely identify several low-energy conformers. The relative energies of these conformers are influenced by a balance of steric hindrance between the methyl and ethyl groups and the stabilizing effect of the intramolecular hydrogen bond. Studies on similar amino alcohols have shown that conformers featuring an O-H···N or N-H···O hydrogen bond are significantly lower in energy. nih.gov For this compound, the gauche and anti conformers with respect to the C2-C3 bond would be of primary interest.

Illustrative Relative Energies of Conformers:

| Conformer | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) | Hydrogen Bond Presence |

| Gauche 1 | ~60° | 0.00 | Yes (O-H···N) |

| Gauche 2 | ~-60° | 0.25 | Yes (N-H···O) |

| Anti | ~180° | 1.50 | No |

Note: This table is illustrative and based on typical findings for vicinal amino alcohols. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in various solvents. These simulations would track the atomic positions over time, allowing for the exploration of the conformational space and the dynamics of intramolecular hydrogen bonding. Key findings from MD simulations would likely include the stability of the hydrogen-bonded conformers at different temperatures and the timescale of conformational changes. In aqueous solution, the intramolecular hydrogen bond might be disrupted by intermolecular hydrogen bonds with water molecules.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental identification and characterization of molecules.

Spectroscopic Properties Prediction:

Quantum chemical calculations, particularly DFT and time-dependent DFT (TD-DFT), can be employed to predict various spectroscopic data for this compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and are highly dependent on the molecular conformation. Averaging these properties over a Boltzmann distribution of the low-energy conformers would provide theoretical spectra for comparison with experimental data.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to predict the IR and Raman spectra. The O-H and N-H stretching frequencies would be particularly sensitive to the presence and strength of the intramolecular hydrogen bond.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to exhibit a characteristic CD spectrum. TD-DFT calculations can predict the electronic transitions and their corresponding rotatory strengths, which determine the shape and sign of the CD spectrum. This is a valuable tool for confirming the absolute configuration of the molecule. acs.org

Illustrative Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Feature | Corresponding Structural Element |

| ¹H NMR | Downfield shift of OH proton | Intramolecular hydrogen bonding |

| ¹³C NMR | Different chemical shifts for C2 and C3 | Chiral centers |

| IR Spectroscopy | Broad peak around 3200-3400 cm⁻¹ | O-H and N-H stretching in H-bonded conformer |

| CD Spectroscopy | Positive or negative Cotton effect | (2S,3R) absolute configuration |

Note: This table is for illustrative purposes. Specific values would require dedicated computational studies.

Reaction Pathways:

Computational methods can be used to explore the potential reaction pathways of this compound. For example, its use as a chiral ligand in asymmetric catalysis can be modeled to understand the mechanism of enantioselectivity. acs.org The nucleophilicity of the amino and hydroxyl groups can be assessed to predict their reactivity in various organic reactions.

Quantum Chemical Characterization of Transition States and Intermediates

Understanding the reactivity of this compound requires the characterization of the transition states and intermediates of its reactions.

Transition State Characterization:

For any proposed reaction mechanism involving this amino alcohol, the corresponding transition state structures can be located on the potential energy surface using quantum chemical methods. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in a reaction where it acts as a nucleophile, the transition state would show the partial formation of a new bond to the electrophile. cdnsciencepub.com

Intermediate Characterization:

Reaction intermediates, which are local minima on the reaction pathway, can also be computationally characterized. For example, in a reaction involving protonation, the structure and stability of the resulting ammonium (B1175870) or oxonium ion can be calculated. The relative energies of different possible intermediates can help in elucidating the most likely reaction pathway.

Illustrative Data for a Hypothetical Reaction:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | This compound + Electrophile | 0.0 | - |

| Transition State | [TS]‡ | 15.2 | Partially formed N-E bond |

| Intermediate | Protonated Adduct | -5.8 | Fully formed N-E bond, positive charge on N |

| Products | Final Product | -20.5 | - |

Note: This table represents a hypothetical reaction profile and is intended for illustrative purposes only.

The computational study of transition states and intermediates is crucial for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes utilizing chiral building blocks like this compound. nih.gov

Mechanistic Investigations into Biological and Biochemical Interactions of 2s,3r 3 Aminopentan 2 Ol Analogs

Enzyme-Ligand Binding Affinity and Specificity Studies

The structural characteristics of (2S,3R)-3-aminopentan-2-ol analogs, particularly the presence of amino and hydroxyl groups, enable them to interact with the active sites of various enzymes through hydrogen bonding and other non-covalent interactions. nih.gov This can lead to competitive inhibition, where the analog competes with the natural substrate for binding to the enzyme.

While specific kinetic studies on this compound are not extensively documented in publicly available research, studies on structurally related amino alcohol derivatives demonstrate their potential as enzyme inhibitors. For instance, a series of synthetic amino acid derivatives have been shown to be potent inhibitors of digestive enzymes like α-glucosidase and pancreatic α-amylase, which are relevant targets for managing diabetes and obesity. nih.gov In one study, a derivative, PPC101, exhibited an IC50 value of 51.00 ± 1.73 µM against α-glucosidase, making it significantly more potent than the reference drug acarbose (B1664774) (IC50 = 639.00 ± 4.62 µM). nih.gov

Furthermore, aminoalkanol derivatives have been investigated as inhibitors of other enzyme classes. For example, certain aminoalkanol derivatives have shown competitive inhibition against prostate acid phosphatase. uga.edu The inhibitory strength and affinity were found to be dependent on the nature of the substituents on the aminoalkanol core, highlighting the importance of the molecular structure in determining binding affinity. uga.edu

Another class of enzymes that can be targeted by molecules containing functionalities present in aminopentanol analogs are carbonic anhydrases (CAs). While sulfonamides are the classic CA inhibitors, sulfamates, which can be considered bioisosteres of the amino and hydroxyl groups in combination with a sulfonyl group, have also been developed as potent inhibitors. mdpi.com A library of substituted phenylsulfonamidoalkyl sulfamates showed inhibitory activity against bovine carbonic anhydrase II, with the most active compound having a Ki value as low as 0.67 µM. mdpi.com The inhibitory potential was dependent on the substitution pattern and the length of the alkyl spacer, indicating that precise positioning of functional groups is crucial for effective binding. mdpi.com

These examples from related compound classes underscore the potential of this compound analogs as enzyme inhibitors. The specific stereochemistry of this compound would likely play a critical role in its binding affinity and selectivity for target enzymes, as the spatial arrangement of the amino and hydroxyl groups would dictate the hydrogen bonding patterns within an enzyme's active site. nih.gov

Table 1: Inhibitory Activity of Selected Amino Acid and Sulfamate (B1201201) Derivatives against Various Enzymes

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value | Reference |

| PPC101 | α-Glucosidase | - | 51.00 ± 1.73 µM | nih.gov |

| PPC84 | α-Glucosidase | - | 321.30 ± 2.03 µM | nih.gov |

| PPC89 | α-Glucosidase | - | 353.00 ± 6.03 µM | nih.gov |

| Acarbose (Reference) | α-Glucosidase | - | 639.00 ± 4.62 µM | nih.gov |

| Compound 49b | Carbonic Anhydrase II | 0.67 µM | - | mdpi.com |

| Compound 12b | Carbonic Anhydrase II | 0.76 µM | - | mdpi.com |

Modulation of Biochemical Pathways through Molecular Recognition

The ability of small molecules to modulate biochemical pathways is fundamental to pharmacology and chemical biology. Analogs of this compound can influence cellular signaling through specific molecular recognition events. nih.gov The amino and hydroxyl groups can mimic the functional groups of natural signaling molecules, allowing them to interact with receptors and other proteins involved in signal transduction.

Key signaling pathways that are often modulated by small molecules include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt/mTOR, and Toll-like Receptor (TLR) pathways. thermofisher.commedchemexpress.com For example, the MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer. thermofisher.com While direct evidence for this compound modulating these pathways is scarce, derivatives of related amino alcohols have been explored for their effects on cellular signaling. For instance, N-substituted 2-aminopentan-1-ol (B96186) derivatives have been investigated for their neuroprotective effects, suggesting interactions with signaling pathways that govern neuronal survival. researchgate.net

Furthermore, the structural similarity of aminopentanol derivatives to sphingolipids, a class of lipids with important signaling functions, suggests that they could potentially interfere with sphingolipid metabolism and signaling. researchgate.net Sphingolipids and their metabolites are involved in regulating cell growth, death, and migration.

The stereochemistry of this compound is crucial for its specific interaction with protein targets in a signaling cascade. The defined spatial arrangement of its functional groups would allow for selective recognition by the binding pockets of signaling proteins, leading to either activation or inhibition of the pathway. This specificity is critical for developing targeted therapeutic agents with minimal off-target effects.

Application as Probes in Chemical Proteomics and Isomer-Selective Labeling

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and post-translational modifications (PTMs) in a complex biological system. The unique chemical properties of this compound analogs make them suitable for the design of such probes.

A significant application in this area is the use of aminopentanol isomers for the isomer-selective analysis of protein lysine (B10760008) hydroxylation, an important PTM. nih.gov In a study developing a chemical proteomic strategy, commercially available aminopentanol isomers, namely 1-aminopentan-2-ol, 1-aminopentan-3-ol, and 5-amino-2-pentanol, were used as small molecule models to validate the selectivity of a periodate-based oxidation reaction. nih.gov These isomers are structurally analogous to the side chains of 5-hydroxylysine, 4-hydroxylysine, and 3-hydroxylysine, respectively. The study demonstrated that only 1-aminopentan-2-ol, which mimics 5-hydroxylysine, was efficiently oxidized, confirming the high selectivity of the chemical method. nih.gov This work highlights the potential of using specific isomers of aminopentanols as chemical tools to distinguish between closely related PTMs.

This isomer-selective reactivity is crucial for developing probes that can specifically label and enrich proteins with a particular PTM, enabling their identification and quantification by mass spectrometry. nih.gov While this compound itself was not used in this specific study, the principle demonstrates the utility of its core structure in designing probes for chemical proteomics. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) onto the this compound scaffold, it could potentially be developed into a probe for studying enzymes that recognize this specific stereoisomer.

Design of Bioisosteres and Conformationally Restricted Analogs for Biological Probing

The design of bioisosteres and conformationally restricted analogs is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.

For this compound, the amino and hydroxyl groups are key for its biological interactions. Bioisosteric replacement of these groups could lead to analogs with altered binding affinities or metabolic stabilities. For example, the sulfamate group has been used as a bioisostere for sulfonamides and can be considered in the context of replacing the combined functionality of the amino and hydroxyl groups in certain enzymatic interactions, such as with carbonic anhydrases. mdpi.com

Conformationally restricted analogs are designed to lock the molecule in a specific three-dimensional arrangement that is presumed to be the "active" conformation for binding to a biological target. The conformational flexibility of the pentyl chain in this compound allows it to adopt multiple conformations. researchgate.net Studies on the conformational analysis of 5-aminopentanol have shown that it can exist in multiple low-energy conformations stabilized by intramolecular hydrogen bonds between the amino and hydroxyl groups. researchgate.net By introducing cyclic constraints or double bonds into the pentyl backbone, it is possible to create more rigid analogs. These conformationally restricted analogs would be valuable tools for probing the specific conformational requirements of a binding site. For example, incorporating the aminopentanol structure into a cyclic system could pre-organize the amino and hydroxyl groups in a specific orientation, potentially leading to higher binding affinity and selectivity for a target enzyme or receptor.

The synthesis of such analogs often involves stereoselective methods to control the configuration of the chiral centers. The development of a library of bioisosteres and conformationally restricted analogs of this compound would be a powerful approach to systematically explore its structure-activity relationships and to develop highly potent and selective biological probes or therapeutic agents.

Future Directions and Emerging Research Avenues for 2s,3r 3 Aminopentan 2 Ol

Innovations in Green Chemistry and Sustainable Synthesis Methods

The future synthesis of (2S,3R)-3-aminopentan-2-ol and related chiral amino alcohols is increasingly driven by the principles of green chemistry, focusing on reducing environmental impact and improving efficiency.

One major area of innovation is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a highly selective and sustainable route to chiral amino alcohols. frontiersin.orgnih.gov These enzymes can catalyze the asymmetric reductive amination of ketone precursors under mild, aqueous conditions, using ammonia (B1221849) as an inexpensive amino donor and eliminating the need for heavy metal catalysts. frontiersin.orgnih.gov Research is focused on improving the catalytic efficiency and substrate scope of these enzymes through protein engineering techniques like directed evolution. nih.gov For example, a key goal is the development of enzyme variants with enhanced activity and stability for large-scale production. frontiersin.org

Another sustainable approach involves the use of heterogeneous catalysts, such as zeolites, which can facilitate the ring-opening of epoxides with amines in solvent-free conditions. scirp.orgrroij.com This method is advantageous due to the ease of catalyst recovery and recycling. Future research will likely explore new, highly active, and selective recyclable catalysts for these reactions. scirp.org Additionally, ultrasonic-assisted organic synthesis (UAOS) is emerging as an eco-friendly technique that can accelerate reaction rates and improve yields in the synthesis of β-amino carbonyl compounds, which are precursors to β-amino alcohols. rsc.org

The development of processes that utilize renewable starting materials is also a key target. mdpi.com For instance, engineering metabolic pathways in microorganisms to produce chiral amino alcohols from biomass-derived feedstocks like lysine (B10760008) represents a promising frontier for sustainable manufacturing. mdpi.comdoaj.org

Table 1: Comparison of Emerging Green Synthesis Strategies for Chiral Amino Alcohols

| Strategy | Key Features | Future Research Focus |

| Biocatalysis (e.g., AmDHs) | High stereoselectivity (>99% ee); Mild aqueous conditions; Uses inexpensive ammonia. frontiersin.orgnih.gov | Protein engineering for enhanced enzyme activity and stability; Expanding substrate scope. nih.gov |

| Heterogeneous Catalysis | Recyclable catalysts (e.g., zeolites); Often solvent-free; High regioselectivity. scirp.orgrroij.com | Development of novel, more efficient, and robust solid catalysts. scirp.org |

| Ultrasonic-Assisted Synthesis | Increased reaction rates and yields; Reduced energy consumption; Environmentally friendly. rsc.org | Broader application to various steps in amino alcohol synthesis. rsc.org |

| Renewable Feedstocks | Utilizes biomass-derived materials (e.g., amino acids); Reduces reliance on petrochemicals. mdpi.comdoaj.org | Optimization of engineered metabolic pathways for industrial-scale production. doaj.org |

Expanding the Scope of Asymmetric Catalysis and Novel Catalyst Systems

This compound and other chiral β-amino alcohols are not just synthetic targets but also crucial components in the development of new catalysts. diva-portal.org Their bifunctional nature (amine and alcohol groups) allows them to act as effective chiral ligands for metal-based catalysts or as organocatalysts themselves. openaccessjournals.com

Future research is aimed at designing novel catalyst systems derived from this compound for a wider range of asymmetric transformations. This includes their application as ligands in ruthenium-catalyzed transfer hydrogenation of ketones, a key reaction in producing other chiral molecules. diva-portal.org The development of polymer-supported versions of these amino alcohol ligands is another promising area, as it combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. acs.org

There is also significant potential in using these amino alcohols to create libraries of chiral catalysts for rapid screening. google.com A combinatorial approach, where various amino alcohols are reacted with different metals or functional groups, can quickly generate a diverse set of catalysts to identify the optimal one for a specific chemical transformation. google.com This strategy accelerates the discovery of new and more efficient asymmetric reactions. google.com

Furthermore, research into chromium-catalyzed asymmetric cross-coupling reactions to produce β-amino alcohols highlights a novel synthetic pathway. westlake.edu.cn This method's success opens the door for using the products, like this compound, as precursors for new types of chiral nitrogen-containing ligands. westlake.edu.cn

Exploration in Materials Science and Polymer Chemistry

The unique bifunctional and chiral characteristics of this compound make it a compelling candidate for incorporation into advanced materials and polymers. While direct applications are still emerging, the broader class of amino alcohols provides a clear roadmap for future research.

Amino alcohols are valuable monomers for creating functional polymers such as polyamides and poly(ester amide)s. mdpi.comdoaj.org The inclusion of the hydroxyl group can introduce specific properties, such as the potential for crosslinking, which can alter the mechanical and thermal characteristics of the final polymer. doaj.org Future work could involve the synthesis of novel polymers using this compound as a monomer to create materials with defined stereochemistry, potentially leading to polymers with unique optical properties or enhanced biodegradability.

Another exciting avenue is the development of chiral sensors. Research has shown that conjugated polymers incorporating chiral units, such as those derived from amino alcohols, can be used for enantioselective fluorescent sensing. researchgate.net A polymer containing binding sites derived from a chiral structure could exhibit fluorescence changes upon interacting with a specific enantiomer of a target molecule. This opens up possibilities for creating sensors capable of distinguishing between different chiral compounds, a critical need in pharmaceutical analysis and environmental monitoring. researchgate.net The defined stereochemistry of this compound makes it an ideal building block for such advanced sensory materials. fluorochem.co.uk

Interdisciplinary Research with Advanced Biological and Biomedical Systems

The stereochemistry of this compound makes it a valuable chiral building block for the synthesis of biologically active compounds and pharmaceutical agents. smolecule.comresearchgate.net Its structure is a key fragment in molecules designed to interact with specific biological targets like enzymes and receptors. smolecule.com

Emerging research focuses on incorporating this scaffold into novel therapeutic agents. For example, this compound has been used in the synthesis of 2,6,9-substituted purine (B94841) derivatives, a class of compounds investigated for their potential as CDK inhibitors in the treatment of cancer. google.com Its specific stereoisomeric form is often crucial for achieving high binding affinity and selectivity to the target protein.

The β-amino alcohol motif is a known pharmacophore found in many natural products and drugs, including treatments for malaria, bacterial infections, and Alzheimer's disease. openaccessjournals.comresearchgate.netnih.gov Future interdisciplinary research will likely involve using this compound as a starting point for creating new derivatives with potential therapeutic activities. Computational methods, such as molecular docking, will be increasingly used to predict how these derivatives interact with biological targets, guiding the synthesis of more potent and selective drug candidates. smolecule.com The goal is to develop multifunctional agents that can, for instance, act on multiple targets in a complex disease like Alzheimer's. researchgate.net

Table 2: Potential Biomedical Research Areas for this compound Derivatives

| Research Area | Rationale | Example Application |

| Oncology | The β-amino alcohol scaffold is a key component of kinase inhibitors. google.com | Synthesis of novel CDK inhibitors for anti-proliferative therapies. google.com |

| Infectious Diseases | β-amino alcohol derivatives have shown antimalarial and antibacterial properties. researchgate.net | Development of new agents against resistant strains of bacteria or Plasmodium species. researchgate.net |

| Neurodegenerative Diseases | Multifunctional agents for Alzheimer's disease often contain amino alcohol structures. researchgate.net | Design of compounds that can inhibit enzymes like acetylcholinesterase. researchgate.net |

| Biochemical Probes | The chiral nature allows for specific interactions with enzymes and metabolic pathways. smolecule.com | Probing the function of enzymes or serving as intermediates in the synthesis of metabolic pathway modulators. |

Development of High-Throughput Screening Methodologies for New Applications

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies are becoming indispensable. These techniques allow for the rapid testing of large numbers of compounds for a specific activity, whether it be catalytic or biological.

One key direction is the use of this compound in combinatorial chemistry to generate large libraries of diverse molecules. acs.org For instance, a patent describes its use in synthesizing a library of purine derivatives that were then screened for their ability to bind to target proteins, demonstrating a direct application of this compound in an HTS context. google.com The development of efficient synthetic routes to create libraries of chiral fragments derived from various amino alcohols is a critical enabling step for fragment-based lead discovery (FBLD). nih.gov